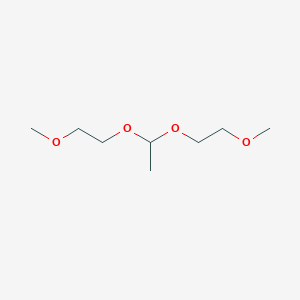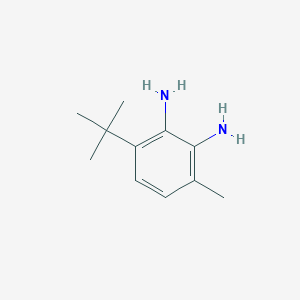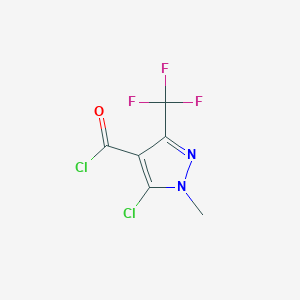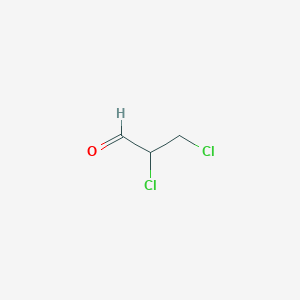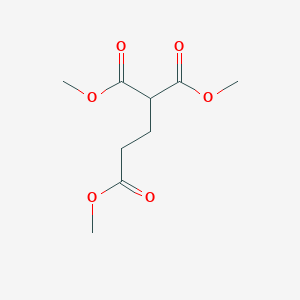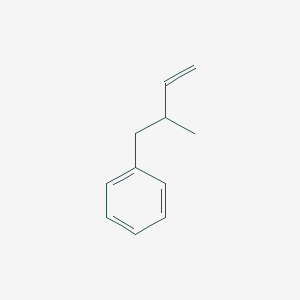
Benzene, (2-methyl-3-butenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, (2-methyl-3-butenyl)-, also known as geranylbenzene, is an organic compound with the chemical formula C15H18. It is a colorless liquid with a floral aroma and is commonly used in the fragrance and flavoring industry. In recent years, there has been growing interest in the scientific research application of geranylbenzene due to its potential health benefits.
Mécanisme D'action
The mechanism of action of Benzene, (2-methyl-3-butenyl)-ne is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals, which can cause oxidative damage to cells. It also appears to modulate the activity of various enzymes and transcription factors involved in inflammation and cancer development.
Effets Biochimiques Et Physiologiques
Geranylbenzene has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the growth of various types of bacteria and fungi. In addition, it has been found to induce apoptosis (programmed cell death) in cancer cells and to inhibit the proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Geranylbenzene has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also easy to synthesize and has a low toxicity profile. However, it has some limitations, including its low solubility in water and its potential instability under certain conditions.
Orientations Futures
There are several future directions for research on Benzene, (2-methyl-3-butenyl)-ne. One area of interest is its potential as a natural insecticide. It has been shown to be effective against a variety of insect pests, including mosquitoes, and could be a safer alternative to synthetic insecticides. Another area of interest is its potential as a chemopreventive agent against cancer. Further studies are needed to determine its efficacy and safety in this regard. Finally, there is growing interest in the use of Benzene, (2-methyl-3-butenyl)-ne as a natural preservative in the food and cosmetic industries.
Méthodes De Synthèse
Geranylbenzene can be synthesized through various methods, including the Friedel-Crafts alkylation of benzene with geraniol, the condensation of benzaldehyde with geraniol, or the hydrogenation of geraniol with a palladium catalyst. The most common method involves the reaction of geraniol with benzene in the presence of an acid catalyst.
Applications De Recherche Scientifique
Geranylbenzene has been the subject of numerous scientific studies due to its potential health benefits. It has been found to possess antioxidant, anti-inflammatory, and antimicrobial properties. In addition, it has been shown to have potential as a natural insecticide and as a chemopreventive agent against cancer.
Propriétés
Numéro CAS |
1647-06-9 |
|---|---|
Nom du produit |
Benzene, (2-methyl-3-butenyl)- |
Formule moléculaire |
C11H14 |
Poids moléculaire |
146.23 g/mol |
Nom IUPAC |
2-methylbut-3-enylbenzene |
InChI |
InChI=1S/C11H14/c1-3-10(2)9-11-7-5-4-6-8-11/h3-8,10H,1,9H2,2H3 |
Clé InChI |
SNPJDWADMNXVRG-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)C=C |
SMILES canonique |
CC(CC1=CC=CC=C1)C=C |
Autres numéros CAS |
1647-06-9 |
Synonymes |
(2-Methyl-3-butenyl)benzene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-N-[3-(2-chlorobenzoyl)thiophen-2-yl]acetamide](/img/structure/B154316.png)
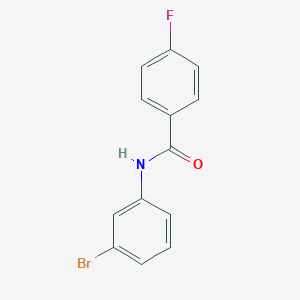
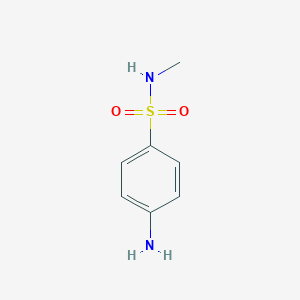
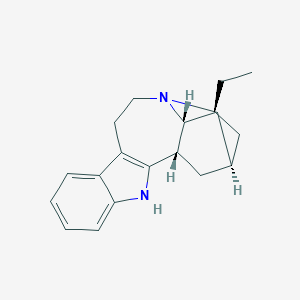
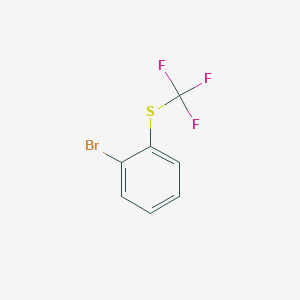
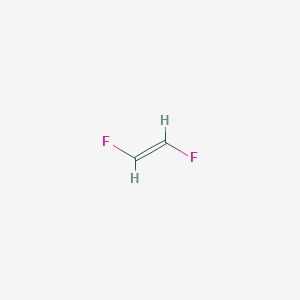
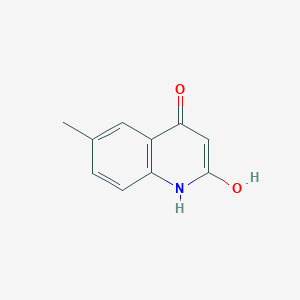
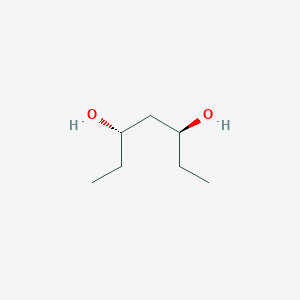
![[(3R)-4-Acetyloxy-3-bromobutyl] acetate](/img/structure/B154335.png)
